molecular formula C22H17N3O4S B3606403 3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole

3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole

Cat. No.: B3606403
M. Wt: 419.5 g/mol
InChI Key: DLZXQKAIHVWAEU-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, a nitro group, and a phenylsulfanyl group attached to an indazole core

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-4-phenylsulfanylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c26-25(27)16-13-18-20(19(14-16)30-17-9-5-2-6-10-17)21(22-28-11-12-29-22)23-24(18)15-7-3-1-4-8-15/h1-10,13-14,22H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZXQKAIHVWAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NN(C3=C2C(=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole typically involves multiple steps, starting with the preparation of the indazole core. The indazole core can be synthesized through a cyclization reaction of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. . The nitro group is introduced via nitration reactions using concentrated nitric acid and sulfuric acid. The phenylsulfanyl group can be added through a nucleophilic substitution reaction using thiophenol and a suitable leaving group .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

    Substitution: Acidic hydrolysis using hydrochloric acid or sulfuric acid.

Major Products Formed

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the phenylsulfanyl group can engage in various types of chemical bonding with target molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole
Reactant of Route 2
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3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole

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